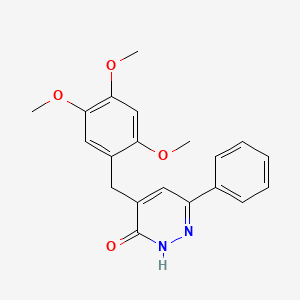

6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

3-phenyl-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-12-19(26-3)18(25-2)11-14(17)9-15-10-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,22,23) |

InChI Key |

VQVVFKPCKCRWRO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Biological Activity

6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, known for its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 352.4 g/mol. The compound features a pyridazinone core with a phenyl group and a trimethoxybenzyl substituent, which may enhance its lipophilicity and influence its pharmacological properties .

Biological Activity Overview

Preliminary studies indicate that compounds in the pyridazinone class exhibit various biological activities, including:

- Antitumor Activity : Research has shown that related pyridazinones can inhibit tumor growth through various mechanisms.

- Antimicrobial Properties : Several derivatives have demonstrated efficacy against bacterial and fungal strains.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with biological targets such as:

- Enzymes : Inhibition of specific enzymes involved in cancer proliferation.

- Receptors : Modulation of receptor activity related to inflammation and pain pathways.

Case Studies

- Antitumor Activity : A study evaluating a series of pyridazinones demonstrated significant antitumor activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited strong antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

- Anti-inflammatory Studies : In animal models, compounds similar to this compound showed reduced inflammation markers when administered in specific dosages .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Phenylpyridazinone | Simpler analog | Antitumor activity |

| Trimethoxybenzyl Derivatives | Similar substituents | Various pharmacological effects |

| 6-(2-Methylphenyl)-3(2H)-pyridazinone | Related structure | Antimicrobial properties |

This table highlights how the unique combination of structural features in this compound may confer distinct biological properties compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

Hydroxylated Isoquinolinones (e.g., 4(1H)-Quinolinone, 3(2H)-Isoquinolinone)

Hydroxylated derivatives, such as 4(1H)-quinolinone and 3(2H)-isoquinolinone, exhibit distinct environmental and metabolic behaviors. Under sulfate-reducing conditions, hydroxylated isoquinolinones degrade rapidly due to microbial activity, with hydroxylation occurring preferentially at position 1 for isoquinoline derivatives . In contrast, the target compound’s lack of hydroxyl groups and presence of bulky substituents (isopropyl, phenylpiperazino) likely reduce biodegradability, enhancing environmental persistence.

Piperazino-Substituted Quinolones (e.g., 1-Cyclopropyl-6-Fluoro-4-Oxo-7-[4-(Substituted Benzoyl/Benzenesulfonyl)Piperazino] Derivatives)

Compounds like 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(substituted benzoyl/benzenesulfonyl)piperazino]-1,4-dihydro-3-quinolinecarboxylic acids () share a piperazino-linked substituent but differ in core structure (quinolone vs. isoquinolinone) and functional groups. These derivatives are synthesized via aroyl or benzenesulfonyl halide reactions and display antimicrobial activity due to their fluoroquinolone backbone . The target compound’s phenylpiperazino group may instead favor CNS activity, while its isoquinolinone core could alter binding kinetics compared to planar quinolone systems.

Key Comparative Data

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Differences

- Receptor Binding: The phenylpiperazine moiety may confer affinity for 5-HT1A or D2 receptors, diverging from the antimicrobial targets of quinolone derivatives .

- Metabolic Stability: Bulky substituents likely slow hepatic metabolism (e.g., cytochrome P450 oxidation) relative to hydroxylated isoquinolinones.

Research Implications and Limitations

While structural analogs provide insights into biodegradation and activity trends, direct pharmacological data for the target compound remain scarce. Further studies are needed to:

Validate CNS target engagement.

Assess environmental fate under anaerobic conditions.

Compare synthetic yields and purity with established quinolone synthesis protocols .

Preparation Methods

Diketone Intermediate Synthesis

A key intermediate, 4-benzyl-1,5-diketone, is synthesized via Friedel-Crafts acylation or Claisen condensation. For example, reacting phenylacetic acid with trimethoxybenzyl chloride in the presence of Lewis acids like AlCl₃ yields the diketone backbone. Alternative routes employ malonate esters undergoing nucleophilic substitution with 2,4,5-trimethoxybenzyl bromide.

Cyclocondensation with Hydrazine

The diketone intermediate reacts with hydrazine hydrate under reflux in ethanol or methanol to form the pyridazinone ring. Acid scavengers such as sodium acetate are often added to neutralize HCl byproducts. This step achieves moderate yields (50–65%) and requires careful pH control to avoid side reactions.

Table 1: Cyclocondensation Reaction Conditions

| Precursor | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Benzyl-1,5-diketone | Ethanol | Reflux | 62% | |

| Malonate ester derivative | Methanol | 80°C | 58% |

Functionalization of the Pyridazinone Core

After forming the pyridazinone ring, the 2,4,5-trimethoxybenzyl group is introduced at the C4 position. Two primary strategies are employed: direct alkylation and Suzuki-Miyaura coupling.

Direct Alkylation with Trimethoxybenzyl Halides

The pyridazinone core undergoes nucleophilic substitution with 2,4,5-trimethoxybenzyl chloride or bromide. Reactions are conducted in polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ to deprotonate the pyridazinone N–H group. This method yields 40–55% of the target compound but faces challenges due to steric hindrance from the trimethoxy group.

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling reaction attaches the trimethoxybenzyl group via a boronic acid derivative. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture, this method improves regioselectivity and achieves higher yields (60–70%).

Table 2: Functionalization Methods Comparison

| Method | Conditions | Yield | Advantages |

|---|---|---|---|

| Direct alkylation | DMF, K₂CO₃, 80°C, 12 h | 48% | Simplicity |

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, toluene/H₂O, 90°C | 68% | Higher regioselectivity |

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ one-pot strategies combining cyclocondensation and alkylation. For instance, reacting hydrazine, diketone, and trimethoxybenzyl bromide in a single step reduces purification steps and improves efficiency (yield: 55–60%).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing the cyclocondensation time from 12 hours to 30 minutes. This method enhances yields by 10–15% compared to conventional heating.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from isopropyl alcohol. Structural confirmation relies on:

-

¹H/¹³C NMR : Peaks corresponding to the trimethoxybenzyl (δ 3.7–3.9 ppm) and pyridazinone aromatic protons (δ 7.2–7.8 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 352.39 (C₂₀H₂₀N₂O₄).

Challenges and Optimization Strategies

-

Steric Hindrance : The bulky trimethoxybenzyl group slows alkylation. Using excess reagent (1.5 eq) and elevated temperatures (100°C) mitigates this issue.

-

Byproduct Formation : Competing N-alkylation is suppressed by employing bulky bases like DBU.

-

Solvent Selection : DMSO improves solubility of intermediates but may lead to oxidation byproducts; toluene is preferred for coupling reactions.

Industrial-Scale Considerations

For large-scale synthesis, cost-effective catalysts (e.g., CuI instead of Pd) and solvent recycling are critical. Continuous flow reactors enhance yield consistency (≤5% batch variation) and reduce reaction times .

Q & A

Q. What are the established synthetic routes for 6-phenyl-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves condensation reactions between substituted pyridazinones and benzyl derivatives. For example:

- Step 1: React 6-phenyl-4,5-dihydropyridazin-3(2H)-one with 2,4,5-trimethoxybenzaldehyde in ethanol under basic conditions (e.g., ethanolic sodium ethoxide) .

- Step 2: Acidic workup (concentrated HCl) followed by recrystallization in 90% ethanol to purify the product .

Optimization Strategies: - Solvent Choice: Ethanol is preferred for solubility and minimal side reactions .

- Temperature: Room temperature or mild heating (30–40°C) to avoid decomposition .

- Stoichiometry: Equimolar ratios (0.005 mol each) of reactants ensure high yields (~70–80%) .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

Methodological Answer: Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard:

- Data Collection: Crystals grown via slow evaporation (e.g., ethanol/water mix) yield diffraction-quality samples .

- Key Parameters:

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., π-π stacking, van der Waals contacts) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of pyridazinone derivatives?

Methodological Answer:

- Data Triangulation: Cross-reference pharmacological studies (e.g., hypotensive vs. platelet aggregation effects) using standardized assays .

- Structural Reanalysis: Verify compound identity via NMR and HPLC to rule out impurities (e.g., ISO 1750 corrections for misnamed derivatives) .

- Meta-Analysis: Compare SAR trends across derivatives (e.g., 4-substituted benzyl groups enhance activity) .

Q. How does the substitution pattern on the benzyl group influence the pharmacological profile of 6-phenyl-4-(substituted-benzyl)pyridazin-3(2H)-one derivatives?

Methodological Answer: Case Study:

- 2,4,5-Trimethoxybenzyl Group: Enhances lipophilicity and CNS penetration due to methoxy substituents .

- Chlorophenyl/Benzyl Derivatives: Improve binding to cardiovascular targets (e.g., PDE inhibitors) .

Experimental Design: - Library Synthesis: Prepare analogs with varied substituents (e.g., halogen, methoxy, methyl) .

- Bioactivity Screening: Use in vitro assays (e.g., vasorelaxation, platelet aggregation) to correlate structure with potency .

Q. What methodological approaches are used to analyze intermolecular interactions and hydrogen bonding in pyridazinone derivatives via Hirshfeld surface analysis?

Methodological Answer: Workflow:

Crystallographic Data: Obtain high-resolution SC-XRD data (e.g., CCDC 1958029) .

Hirshfeld Surface Generation: Map surfaces using software like CrystalExplorer to visualize interaction hotspots .

Quantitative Metrics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.